2-[2-(4-Bromo-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester
Description
2-[2-(4-Bromo-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester is an organic compound with a complex structure It is characterized by the presence of a bromine atom attached to a phenyl ring, an ethyl chain, a methoxy group, and a benzoic acid methyl ester moiety
Properties
IUPAC Name |
methyl 2-[2-(4-bromophenyl)ethyl]-6-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO3/c1-20-15-5-3-4-13(16(15)17(19)21-2)9-6-12-7-10-14(18)11-8-12/h3-5,7-8,10-11H,6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHHSSWEPYAVET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)CCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Bromo-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester typically involves multiple steps. One common method starts with the bromination of a phenyl ring to introduce the bromine atom. This is followed by the attachment of an ethyl chain through a Friedel-Crafts alkylation reaction. The methoxy group is then introduced via a methylation reaction, and finally, the benzoic acid methyl ester is formed through esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
- Bromination of the phenyl ring using bromine or a brominating agent.
- Friedel-Crafts alkylation to attach the ethyl chain.
- Methylation to introduce the methoxy group.
- Esterification to form the benzoic acid methyl ester.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Bromo-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
2-[2-(4-Bromo-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(4-Bromo-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylphenol: Similar structure but lacks the ethyl chain and methoxy group.
2-(2-Hydroxy-5-methylphenyl)benzotriazole: Contains a benzotriazole moiety instead of the benzoic acid methyl ester.
2-Fluorophenylboronic acid: Contains a fluorine atom instead of bromine and a boronic acid group.
Uniqueness
2-[2-(4-Bromo-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
